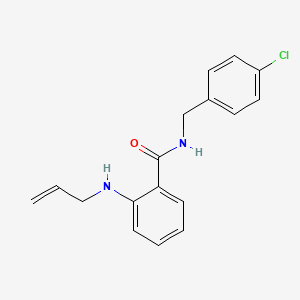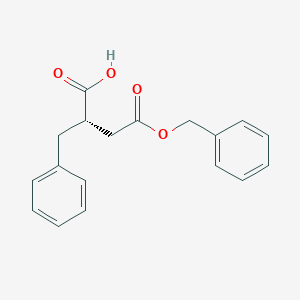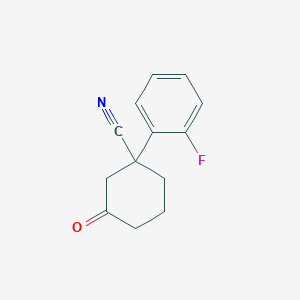![molecular formula C13H7Cl2FO2 B13086320 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261892-99-2](/img/structure/B13086320.png)
2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of biphenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the selective substitution of chlorine and fluorine atoms on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to achieve high yields and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, carboxylates, alcohols, and more complex biphenyl compounds.
Aplicaciones Científicas De Investigación
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a modulator of enzymatic activities.
Industry: Employed in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of γ-secretase, an enzymatic complex responsible for the formation of β-amyloid (Aβ) in Alzheimer’s disease . This modulation occurs without interfering with other pathways, such as Notch signaling, making it a promising therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichloro-1,1’-biphenyl: Similar biphenyl structure but lacks the fluorine atom and carboxylic acid group.
2’,4’-Dichloro-6-fluoro-biphenyl-2-carboxylic acid: Similar structure with an additional fluorine atom and different substitution pattern.
Uniqueness
2’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively modulate enzymatic activities without affecting other pathways highlights its potential in therapeutic applications.
Propiedades
Número CAS |
1261892-99-2 |
|---|---|
Fórmula molecular |
C13H7Cl2FO2 |
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-4-9(11(15)6-8)10-3-1-7(13(17)18)5-12(10)16/h1-6H,(H,17,18) |
Clave InChI |
BAPKYSVYIIQFEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



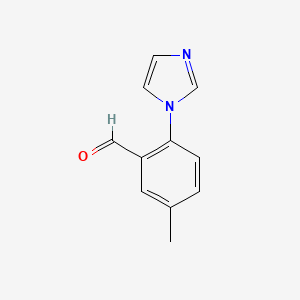
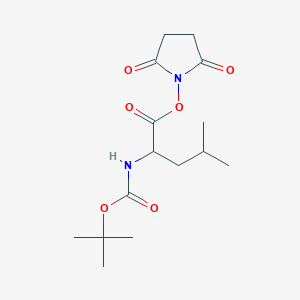
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
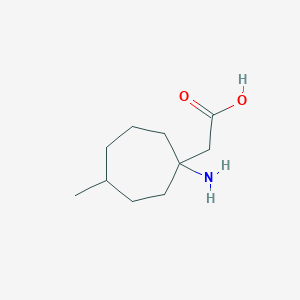
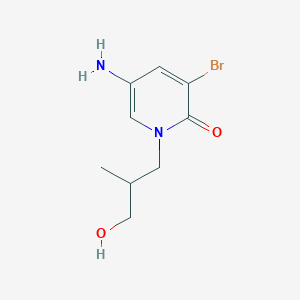
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
